molecular formula C17H15NO7S B2981376 Ethyl 2-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate CAS No. 957481-27-5

Ethyl 2-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate

Cat. No. B2981376
CAS RN: 957481-27-5
M. Wt: 377.37
InChI Key: JWZXHNKCBPUKSX-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as Nifedipine analog 2 and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Antioxidant Capacity and Kinetic Behavior

  • The antioxidant capacity of dietary polyphenols, measured by the ABTS assay, which considers the kinetic behavior of antioxidants, highlights the importance of understanding the reactions of compounds like Ethyl 2-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate in biological systems. This approach could provide insights into its potential antioxidant properties (Pérez‐Jiménez & Saura-Calixto, 2008).

C-S Bond Fission and Spectral Studies

  • Research on alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives, involving spectral studies and discussions on carbon-sulfur bond fission, is directly relevant. These studies contribute to our understanding of the chemical behavior and potential applications of Ethyl 2-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate in synthesizing various organic compounds (El-Bardan, 1992).

Peptide Synthesis

  • The use of 2-(p-nitrophenylthio)ethyl group for carboxy-group protection in peptide synthesis, showcasing its advantages in selective removal and conversion, may offer a framework for utilizing Ethyl 2-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate in similar synthetic applications (Amaral, 1969).

Heterocyclic Compounds Synthesis

  • Research on the rearrangements of vinyl sulfones catalyzed by N-heterocyclic carbenes to generate isoxazolines and other heterocyclic compounds underlines the compound's potential role in facilitating complex organic syntheses (Atienza, Roth, & Scheidt, 2011).

Voltammetric Studies and pH-dependence

  • Voltammetric studies on aromatic nitro compounds, focusing on the decay of the nitro radical anion in mixed media, can be pivotal for understanding the electrochemical properties of Ethyl 2-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate. Such studies are essential for applications in electrochemistry and materials science (Carbajo et al., 2000).

properties

IUPAC Name

ethyl 2-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO7S/c1-2-24-17(20)12-7-3-5-9-14(12)25-16(19)11-26(23)15-10-6-4-8-13(15)18(21)22/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZXHNKCBPUKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)CS(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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